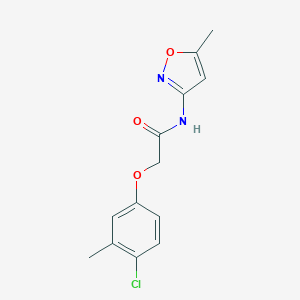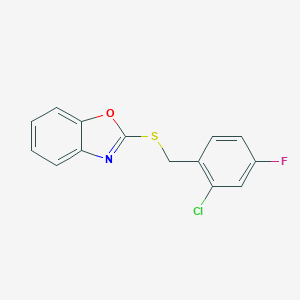![molecular formula C16H20N4O3S B283998 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, also known as DCDHF-DA, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthene family of dyes and is commonly used as a fluorescent probe for intracellular imaging.
Wirkmechanismus
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a non-toxic, cell-permeable dye that is converted to a fluorescent product (DCDHF) by intracellular esterases. The fluorescence of DCDHF is dependent on the redox state of the cell, with reduced cells showing higher fluorescence intensity than oxidized cells. This property makes this compound a useful tool for studying oxidative stress and redox signaling in cells.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on cellular metabolism and viability, making it a useful tool for studying cellular processes without interfering with them. However, it is important to note that this compound can be toxic at high concentrations, and care should be taken when using it in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is its high sensitivity and specificity for intracellular imaging. It is also relatively easy to use and can be applied to a wide range of cell types and tissues. However, this compound has some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence intensity. It is also important to note that this compound is not suitable for long-term imaging experiments, as it can be rapidly metabolized and excreted by cells.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in scientific research. One area of interest is the development of new derivatives of this compound that have improved properties such as increased brightness and stability. Another area of interest is the use of this compound in combination with other fluorescent probes to study multiple cellular processes simultaneously. Additionally, the use of this compound in in vivo imaging experiments is an area of active research.
Synthesemethoden
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be synthesized using a variety of methods. One common method involves reacting 3,5-dimethyl-1,2,4-thiadiazole with 4-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized with hydrogen peroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been widely used in scientific research as a fluorescent probe for intracellular imaging. It is commonly used to label cells and tissues for fluorescence microscopy, flow cytometry, and other imaging techniques. This compound has also been used to study cellular processes such as mitochondrial function, oxidative stress, and calcium signaling.
Eigenschaften
Molekularformel |
C16H20N4O3S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[(3,5-dimethyl-1,1-dioxo-1,2,6-thiadiazin-4-ylidene)amino]-2,2-dimethyl-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C16H20N4O3S/c1-10-15(11(2)20-24(21,22)19-10)18-17-13-5-6-14-12(9-13)7-8-16(3,4)23-14/h5-6,9,17H,7-8H2,1-4H3 |
InChI-Schlüssel |
SBGZNRNUGVXZEX-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
Kanonische SMILES |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)



![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
